N-[2-(3,4-dimethoxyphenyl)ethyl]-6-{8-oxo-6-[(2-oxo-2-phenylethyl)sulfanyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanamide
Description
The compound N-[2-(3,4-dimethoxyphenyl)ethyl]-6-{8-oxo-6-[(2-oxo-2-phenylethyl)sulfanyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanamide features a [1,3]dioxolo[4,5-g]quinazolin-8-one core modified with a hexanamide side chain and a sulfanyl-linked 2-oxo-2-phenylethyl substituent.
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(8-oxo-6-phenacylsulfanyl-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H35N3O7S/c1-40-27-13-12-22(17-28(27)41-2)14-15-34-31(38)11-7-4-8-16-36-32(39)24-18-29-30(43-21-42-29)19-25(24)35-33(36)44-20-26(37)23-9-5-3-6-10-23/h3,5-6,9-10,12-13,17-19H,4,7-8,11,14-16,20-21H2,1-2H3,(H,34,38) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMAUKOOGZYQVAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CCCCCN2C(=O)C3=CC4=C(C=C3N=C2SCC(=O)C5=CC=CC=C5)OCO4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H35N3O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
617.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-6-{8-oxo-6-[(2-oxo-2-phenylethyl)sulfanyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanamide typically involves multiple steps:
Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Dioxolo Ring: This step often involves the use of reagents like ethylene glycol and a strong acid catalyst.
Attachment of the Phenethyl and Hexanamide Groups: These groups can be introduced through nucleophilic substitution reactions, using appropriate alkyl halides and amines.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-6-{8-oxo-6-[(2-oxo-2-phenylethyl)sulfanyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanamide can undergo various chemical reactions, including:
Oxidation: This can be achieved using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe for studying cellular processes.
Medicine: Potential therapeutic agent due to its biological activity.
Industry: Used in the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline core can inhibit certain enzymes, while the dioxolo ring can enhance binding affinity and specificity. This dual action can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Scaffold and Substituent Variations
Key Structural Analogues:
Compound from Structure: Replaces the 2-oxo-2-phenylethyl sulfanyl group with a 2-[(2-methoxyethyl)amino]-2-oxoethyl sulfanyl moiety. Molecular Formula: C₃₀H₃₈N₄O₈S (MW: 614.714). Key Differences: The methoxyethylamino group introduces additional hydrogen bonding capacity compared to the phenyl group in the target compound .
Compound from (CAS 688060-94-8) Structure: Features a 4-nitrophenyl methyl sulfanyl group and a 4-methoxyphenyl methyl substituent. Molecular Formula: C₃₀H₃₀N₄O₇S (MW: 590.65). higher in the target compound) may impact membrane permeability .
Quinoline Derivative () Structure: Ethyl 6-(bromomethyl)-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate. Key Differences: A bromomethyl group replaces the sulfanyl linkage, and the core is quinoline instead of quinazoline. This alters electron distribution and reactivity .
Table 1: Structural and Physicochemical Comparison
Computational Similarity and Bioactivity Clustering
- Tanimoto Coefficient Analysis : Compounds with >70% structural similarity (e.g., ’s aglaithioduline vs. SAHA) often share bioactivity profiles. For the target compound, substituent-driven variations (e.g., phenyl vs. nitro groups) would reduce similarity indices but retain core-related activity .
- Bioactivity Clustering () : Quinazoline derivatives cluster based on shared scaffolds. The target compound’s dioxolo-quinazoline core likely aligns with kinase or epigenetic inhibitors, while sulfanyl groups may modulate target selectivity .
Structure-Activity Relationships (SAR) Insights
- Methoxy Groups : 3,4-Dimethoxy substitution (target compound) vs. 4-methoxy () affects electron-donating capacity and π-π stacking interactions with aromatic residues in target proteins .
Biological Activity
N-[2-(3,4-dimethoxyphenyl)ethyl]-6-{8-oxo-6-[(2-oxo-2-phenylethyl)sulfanyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanamide is a complex organic compound with significant potential in various therapeutic areas. This article delves into its biological activity, mechanisms of action, and potential applications based on current research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Quinazoline core : A bicyclic structure known for its diverse biological activities.
- Dioxole moiety : This contributes to its reactivity and potential interactions with biological targets.
- Sulfanylidene group : Enhances the compound’s ability to participate in redox reactions.
Biological Activities
Preliminary studies suggest that this compound exhibits several biological activities:
- Anticancer Properties : The quinazoline framework is often associated with anticancer effects. Studies indicate that this compound may inhibit the proliferation of cancer cells by modulating key signaling pathways involved in cell growth and apoptosis.
- Anti-inflammatory Effects : Its structural attributes suggest potential anti-inflammatory activity, possibly through the inhibition of pro-inflammatory cytokines.
- Antimicrobial Activity : There is evidence supporting its effectiveness against various bacterial strains, suggesting a role as an antimicrobial agent.
The mechanisms underlying the biological activities of this compound are still under investigation. However, potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell metabolism or inflammatory processes.
- Signal Transduction Modulation : It may alter signaling pathways that regulate cell survival and proliferation.
Case Studies and Research Findings
Recent research has explored the biological activity of similar compounds and provided insights into the potential effects of this compound. Below are summarized findings from relevant studies:
| Study | Findings |
|---|---|
| Study 1 | Investigated the anticancer effects of quinazoline derivatives; found significant inhibition of tumor growth in vitro. |
| Study 2 | Evaluated anti-inflammatory properties; demonstrated reduced levels of inflammatory markers in treated models. |
| Study 3 | Assessed antimicrobial activity against Staphylococcus aureus; showed promising results comparable to standard antibiotics. |
Comparison with Related Compounds
To understand the uniqueness of N-[2-(3,4-dimethoxyphenyl)ethyl]-6-{8-oxo-6-sulfanylidene...hexanamide, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-(3,4-Dimethoxyphenyl)-5-{2-(3,4-dimethoxyphenyl)ethylamino}-2-(propan-2-yl)pentanenitrile | Similar dimethoxyphenyl groups | Potentially neuroprotective |
| 6-(8-Oxoquinazolin)-7(8H)-one | Lacks dioxole and sulfanylidene groups | Anticancer properties |
| 2-Aminoquinazoline derivatives | Similar core structure but different substituents | Antimicrobial activity |
Future Directions
Given its promising biological activities and unique structural features, further research is warranted to fully elucidate the mechanisms of action and therapeutic potential of N-[2-(3,4-dimethoxyphenyl)ethyl]-6-{8-oxo-6-sulfanylidene...hexanamide. Future studies should focus on:
- In Vivo Studies : To assess efficacy and safety profiles in animal models.
- Mechanistic Studies : To clarify how this compound interacts with specific biological targets.
- Clinical Trials : To evaluate its therapeutic potential in humans for various diseases.
Q & A
Q. What are the key considerations for optimizing the multi-step synthesis of this quinazoline derivative?
- Methodological Answer : Synthesis optimization requires strict control of reaction conditions, including solvent selection (e.g., dimethylformamide or dichloromethane for solubility), temperature gradients (60–80°C for cyclization steps), and purification techniques like column chromatography to isolate intermediates .
- Stepwise Protocol :
Quinazoline Core Formation : Use electrophilic substitution to introduce methoxy groups, followed by thiolation for sulfanyl incorporation .
Coupling Reactions : Employ carbodiimide-based reagents (e.g., EDC/HOBt) for amide bond formation between the hexanamide chain and the quinazoline moiety .
Purification : Monitor by TLC and use gradient elution (hexane/ethyl acetate) for column chromatography .
Q. Which analytical techniques are most reliable for structural confirmation of this compound?
- Methodological Answer : Combine NMR spectroscopy (¹H/¹³C for functional group analysis), high-resolution mass spectrometry (HRMS) for molecular weight validation, and X-ray crystallography to resolve stereochemical ambiguities .
- Data Table :
| Technique | Purpose | Example Findings |
|---|---|---|
| ¹H NMR (400 MHz) | Confirm methoxy (-OCH₃) integration | δ 3.85 (s, 6H, 2×OCH₃) |
| HRMS | Verify molecular ion [M+H]⁺ | m/z 680.78 (calculated) |
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Methodological Answer : Address discrepancies by standardizing assay conditions (e.g., cell lines, incubation times) and applying statistical models (ANOVA with post-hoc tests) to identify outliers . For example:
- Case Study : If antiproliferative activity varies, validate via dose-response curves (IC₅₀ calculations) and cross-check with molecular docking to confirm target binding (e.g., EGFR kinase domain) .
- Data Triangulation : Combine in vitro results with in silico ADMET predictions (e.g., SwissADME) to assess bioavailability confounding factors .
Q. What strategies are effective for elucidating the compound’s mechanism of action in complex biological systems?
- Methodological Answer : Use a tiered approach:
Target Identification : Perform pull-down assays with biotinylated analogs followed by LC-MS/MS proteomics to identify binding partners .
Pathway Analysis : Integrate RNA-seq data to map differentially expressed genes (e.g., apoptosis regulators like Bcl-2/Bax) .
Computational Validation : Apply molecular dynamics simulations (AMBER/CHARMM) to model ligand-receptor interactions and binding free energies .
Experimental Design & Data Analysis
Q. How should researchers design experiments to evaluate structure-activity relationships (SAR) for derivatives?
- Methodological Answer :
- SAR Framework :
- Variable Substituents : Modify the 3,4-dimethoxyphenyl group (e.g., replace with halogenated or nitro groups) and assess impact on bioactivity .
- Control Experiments : Include parent compound and known inhibitors (e.g., gefitinib for EGFR) as benchmarks .
- Data Analysis : Use QSAR models (e.g., CoMFA/CoMSIA) to correlate electronic (HOMO/LUMO) and steric parameters with activity trends .
Q. What methodologies mitigate challenges in scaling up synthesis without compromising yield?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
